molecular formula C14H8Cl2F3NO4S B2415236 4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid CAS No. 756851-01-1

4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid

Cat. No. B2415236
CAS RN: 756851-01-1
M. Wt: 414.18
InChI Key: KORKJBPWTGQVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid” is a chemical compound with the molecular formula C14H8Cl2F3NO4S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C14H8Cl2F3NO4S . This indicates that the molecule contains 14 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Scientific Research Applications

Benzoic Acid in Gut Function Regulation

Benzoic acid, commonly used as a preservative, has been found to affect gut functions such as digestion, absorption, and the barrier. Particularly in piglets and porcine intestinal epithelial cells, appropriate levels of benzoic acid can enhance gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health. This insight highlights the intricate role of benzoic acid in biological systems and its potential beyond a mere preservative (Mao et al., 2019).

Synthesis and Application of Salicylic Acid Derivative

Salicylic acid derivatives like 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) have been studied for their potential as alternatives to acetylsalicylic acid (ASA) due to their preferable COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activities. This review discusses the discovery, potential activities, benefits, and possible molecular mechanisms of 3-CH2Cl, positioning it as a promising candidate for new drug development (Tjahjono et al., 2022).

Physiologically-based Pharmacokinetic Analysis of Benzoic Acid

A review of pharmacokinetic data for benzoic acid across different animal models led to the development of multiple species-specific physiologically-based pharmacokinetic (PBPK) models. These models help understand metabolic and dosimetric variations among species, providing implications for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of the interspecies uncertainty factor related to acceptable daily intake (Hoffman & Hanneman, 2017).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-chloro-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO4S/c15-7-1-3-9(13(21)22)12(5-7)20-25(23,24)8-2-4-11(16)10(6-8)14(17,18)19/h1-6,20H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORKJBPWTGQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Na2CO3 (11.7 g, 110.7 mmol) in water (50 mL) and 1,4-dioxane (50 mL) at 60° C. was added 2-amino-4-chloro-benzoic acid (5.0 g, 29.14 mmol) followed by 4-chloro-3-trifluoromethyl-benzenesulfonyl chloride (20.15 g, 72.48 mmol) in 3 portions and heated the resulting reaction mixture at 80° C. for 4 hours. 2N HCl Was added until the reaction mixture became acidic (pH=˜2) and obtained white solid was filtered, washed with water, dried under high vacuum to obtain title compound (7.8 g) in 65% yield. MS (ES) M+Na expected 436.0, found 435.8.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20.15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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